molecular formula C7H12N4O2 B11082939 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide

3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11082939
M. Wt: 184.20 g/mol
InChI Key: ZVPOJHNLGKHZBK-UHFFFAOYSA-N
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Description

3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxy group and a methyl group, making it a unique structure with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE typically involves the reaction of hydrazine derivatives with pyrazole aldehydes under specific conditions. One common method includes the use of hydrazine hydrate, ethyl acetoacetate, and pyrazole aldehyde in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazones, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE is unique due to the presence of both the hydroxy and propanohydrazide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)propanehydrazide

InChI

InChI=1S/C7H12N4O2/c1-4-5(7(13)11-10-4)2-3-6(12)9-8/h2-3,8H2,1H3,(H,9,12)(H2,10,11,13)

InChI Key

ZVPOJHNLGKHZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)CCC(=O)NN

Origin of Product

United States

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